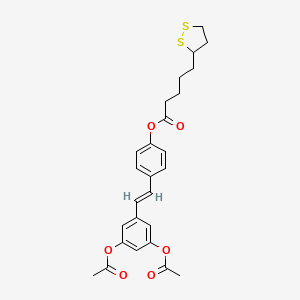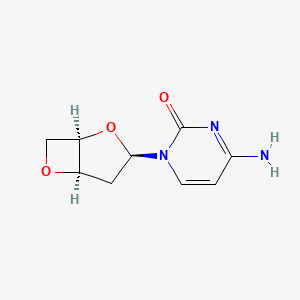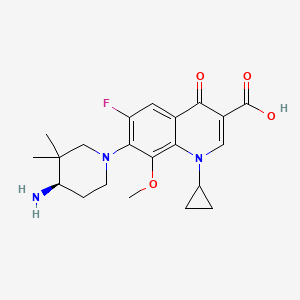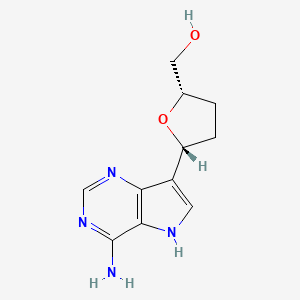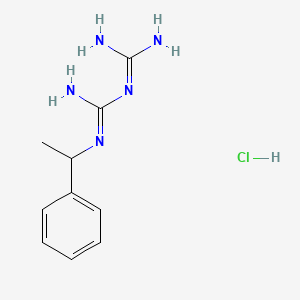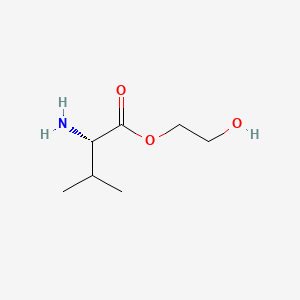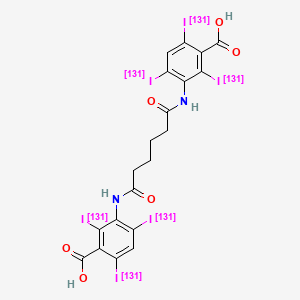
Iodipamide I-131
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodipamide I-131 is a radiographic contrast agent used primarily in medical imaging. It is a water-soluble compound that contains iodine, which helps to enhance the visibility of internal structures during imaging procedures. This compound is particularly useful in cholangiography and cholecystography, where it helps visualize the bile ducts and gallbladder .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Iodipamide I-131 involves the iodination of organic compoundsThe reaction conditions often require the presence of oxidizing agents to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the purification of the final product to ensure it meets the required standards for medical use. The production facilities must adhere to strict regulatory guidelines to handle radioactive materials safely .
Analyse Des Réactions Chimiques
Types of Reactions
Iodipamide I-131 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The iodine atoms in this compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce iodinated quinones, while reduction reactions may yield iodinated hydrocarbons .
Applications De Recherche Scientifique
Iodipamide I-131 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Helps in the study of biological processes by acting as a radiolabeled marker.
Medicine: Primarily used in diagnostic imaging to visualize internal organs and structures.
Industry: Utilized in various industrial applications where radiographic imaging is required
Mécanisme D'action
The mechanism of action of Iodipamide I-131 involves its ability to block X-rays as they pass through the body. The iodine atoms in the compound absorb the X-rays, creating a contrast that allows for the visualization of internal structures. The compound is primarily excreted through the hepato-biliary system, concentrating in the bile and allowing for detailed imaging of the gallbladder and bile ducts .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodide I-131: Another radiographic agent used for thyroid imaging and treatment.
Iodipamide: A non-radioactive version used in similar imaging applications.
Iodine-123: Used in nuclear imaging due to its lower radiation dose compared to Iodine-131
Uniqueness
Iodipamide I-131 is unique due to its specific application in cholangiography and cholecystography. Its ability to provide detailed imaging of the bile ducts and gallbladder makes it particularly valuable in diagnosing and monitoring conditions related to these structures .
Propriétés
Numéro CAS |
114096-65-0 |
|---|---|
Formule moléculaire |
C20H14I6N2O6 |
Poids moléculaire |
1163.8 g/mol |
Nom IUPAC |
3-[[6-[3-carboxy-2,4,6-tris(131I)(iodanyl)anilino]-6-oxohexanoyl]amino]-2,4,6-tris(131I)(iodanyl)benzoic acid |
InChI |
InChI=1S/C20H14I6N2O6/c21-7-5-9(23)17(15(25)13(7)19(31)32)27-11(29)3-1-2-4-12(30)28-18-10(24)6-8(22)14(16(18)26)20(33)34/h5-6H,1-4H2,(H,27,29)(H,28,30)(H,31,32)(H,33,34)/i21+4,22+4,23+4,24+4,25+4,26+4 |
Clé InChI |
FFINMCNLQNTKLU-XSNBVHRZSA-N |
SMILES isomérique |
C1=C(C(=C(C(=C1[131I])NC(=O)CCCCC(=O)NC2=C(C=C(C(=C2[131I])C(=O)O)[131I])[131I])[131I])C(=O)O)[131I] |
SMILES canonique |
C1=C(C(=C(C(=C1I)NC(=O)CCCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,3aR,6S,6aS)-3-(dimethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784889.png)
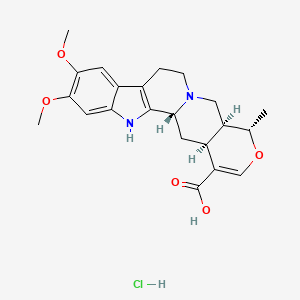
![14-oxa-10-thia-1,12-diazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-3(11),4(9),12,15,17,19-hexaen-2-one](/img/structure/B12784893.png)
